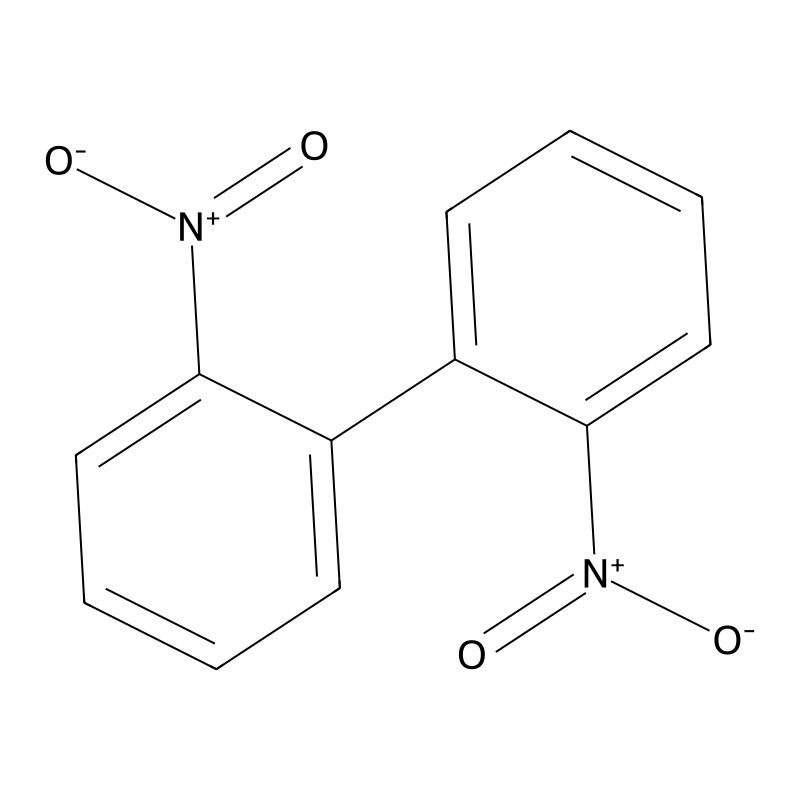

2,2'-Dinitrobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analytical Chemistry

- Internal Standard: 2,2'-Dinitrobiphenyl has been used as an internal standard in gas chromatography (GC) methods for analyzing environmental samples. For instance, a study published in the Journal of the Association of Official Analytical Chemists describes its use as an internal standard for quantifying p,p'-DDT (dichlorodiphenyltrichloroethane) in technical and formulated products. This approach helps ensure the accuracy and consistency of measurements ().

Organic Chemistry Teaching

- Ullmann Coupling Reaction: The synthesis of 2,2'-dinitrobiphenyl can serve as a valuable laboratory experiment for teaching undergraduate organic chemistry students about carbon-carbon bond formation. The reaction utilizes the Ullmann coupling, a method that employs copper catalysts to create these bonds. This approach offers advantages like solvent-free synthesis and minimal reaction time, making it suitable for an introductory organic chemistry lab setting ().

2,2'-Dinitrobiphenyl is an organic compound characterized by the presence of two nitro groups attached to the biphenyl structure at the 2 and 2' positions. Its chemical formula is C₁₂H₈N₂O₄, and it is classified as a biphenyl derivative and a C-nitro compound. The compound typically appears as orange or tan crystals with a melting point ranging from 124°C to 125°C . Its structure consists of two phenyl rings connected by a single bond, with nitro groups (-NO₂) substituting hydrogen atoms on each ring.

- Reduction: The nitro groups can be reduced to amines, leading to the formation of 2,2'-diaminobiphenyl.

- Coupling Reactions: It can undergo coupling reactions with other aryl halides in the presence of catalysts such as copper, forming more complex biphenyl derivatives .

- Nucleophilic Substitution: The nitro groups can also facilitate nucleophilic substitution reactions, where nucleophiles attack the aromatic ring .

Several methods have been developed for synthesizing 2,2'-dinitrobiphenyl:

- Ullmann Coupling Reaction: This classical method involves the reaction of iodo- or bromo-nitrobenzene with copper as a catalyst. The reaction can be conducted under solvent-free conditions using high-speed ball milling techniques to achieve high yields .

- Solvent-Free Synthesis: A novel approach utilizes solvent-free conditions where 2-iodonitrobenzene is subjected to high-energy ball milling with copper powder, yielding nearly quantitative amounts of the desired product .

- Traditional Methods: Older methods include the reaction of o-chloronitrobenzene or o-bromonitrobenzene with copper powder .

2,2'-Dinitrobiphenyl is utilized in various applications:

- Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic compounds such as carbazoles and dibenzosiloles.

- Dyes and Pigments: The compound can be used in the production of dyes and pigments due to its color properties.

- Research: It is often used in academic research for studying reaction mechanisms involving nitro-substituted aromatic compounds .

Studies on the interaction of 2,2'-dinitrobiphenyl with other chemical agents reveal that it can form complexes with various nucleophiles. This property is significant in understanding its reactivity and potential applications in organic synthesis. Additionally, its interactions with biological systems highlight concerns regarding toxicity and environmental persistence due to the formation of reactive metabolites during biological reduction processes .

Several compounds share structural similarities with 2,2'-dinitrobiphenyl. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4,4'-Dibromo-2,2'-dinitrobiphenyl | C₁₂H₈Br₂N₂O₄ | Contains bromine substituents at the para position |

| 4,4'-Dinitrobiphenyl | C₁₂H₈N₄O₄ | Has two nitro groups at the para position |

| 3,3'-Dinitrobiphenyl | C₁₂H₈N₂O₄ | Nitro groups are located at the meta positions |

Uniqueness of 2,2'-Dinitrobiphenyl: The positioning of the nitro groups at both ortho positions (2 and 2') distinguishes it from other dinitrobiphenyls. This configuration influences its reactivity and potential applications in organic synthesis and material science.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant